molecular formula C18H17NO5 B4948531 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol

Cat. No.: B4948531
M. Wt: 327.3 g/mol
InChI Key: GMEXVTITDABLEK-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol is an organic compound that belongs to the class of phenols This compound features a complex structure with multiple functional groups, including furan rings, a nitro group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol typically involves multiple steps. One common approach is the reaction of 5-methylfurfural with a suitable phenolic compound under acidic conditions to form the bis(5-methylfuran-2-yl)methyl intermediate. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol is unique due to the presence of both the nitro and phenolic groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-methyl-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-10-8-13(18(20)14(9-10)19(21)22)17(15-6-4-11(2)23-15)16-7-5-12(3)24-16/h4-9,17,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEXVTITDABLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)C)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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